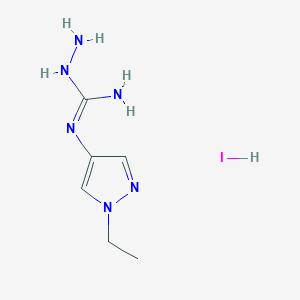
1-(3-Bromobenzyl)-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromobenzyl)-1H-pyrazol-5-amine is a synthetic organic compound belonging to the class of pyrazoles, which are derivatives of pyrazole. Pyrazoles are a type of five-membered heterocyclic compounds, containing one nitrogen and two carbon atoms in their ring structure. 1-(3-Bromobenzyl)-1H-pyrazol-5-amine is a unique compound due to its brominated benzyl substituent, which is known to increase its lipophilicity and solubility in organic solvents. This compound has found a variety of uses in scientific research, ranging from drug development to biochemical and physiological studies.
Applications De Recherche Scientifique
1-(3-Bromobenzyl)-1H-pyrazol-5-amine has a variety of scientific research applications. It has been used as a ligand in coordination chemistry, as a starting material in the synthesis of other organic compounds, and as a reagent in the synthesis of other pyrazoles. It has also been used in the synthesis of drugs, such as the antifungal drug itraconazole. In addition, it has been used in the synthesis of other pyrazoles, such as 5-bromo-1-(3-bromobenzyl)-1H-pyrazole-5-amine.
Mécanisme D'action
Target of Action
The primary target of 1-(3-Bromobenzyl)-1H-pyrazol-5-amine A structurally similar compound, n-(3-bromobenzyl) noscapine, has been found to interact with tubulin . Tubulin is a globular protein and is the main component of microtubules in cells, playing a crucial role in cell division .
Mode of Action
The mode of action of 1-(3-Bromobenzyl)-1H-pyrazol-5-amine N-(3-bromobenzyl) noscapine was found to perturb the tertiary structure of purified tubulin .
Biochemical Pathways
The specific biochemical pathways affected by 1-(3-Bromobenzyl)-1H-pyrazol-5-amine Given the potential interaction with tubulin, it can be inferred that it may affect the microtubule dynamics and related cellular processes such as cell division .
Result of Action
The specific molecular and cellular effects of 1-(3-Bromobenzyl)-1H-pyrazol-5-amine Based on the potential interaction with tubulin, it can be inferred that it may disrupt normal microtubule architecture, potentially leading to effects on cell division .
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-Bromobenzyl)-1H-pyrazol-5-amine has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is soluble in organic solvents. In addition, it is relatively stable, and it has a low toxicity. However, there are some limitations to its use in laboratory experiments. It is not very soluble in water, and it is not very stable in the presence of light or heat.
Orientations Futures
Given the many potential applications of 1-(3-Bromobenzyl)-1H-pyrazol-5-amine, there are many future directions for research. These include further research into the biochemical and physiological effects of the compound, as well as the development of new synthetic methods for its production. In addition, further research into the mechanism of action of 1-(3-Bromobenzyl)-1H-pyrazol-5-amine is needed in order to better understand its effects on diseases and other conditions. Finally, further research is needed into the potential therapeutic applications of 1-(3-Bromobenzyl)-1H-pyrazol-5-amine, as well as its potential toxicity and side effects.
Méthodes De Synthèse
1-(3-Bromobenzyl)-1H-pyrazol-5-amine can be synthesized through a two-step process. The first step involves the reaction of 3-bromobenzaldehyde with hydrazine hydrate in the presence of a base, such as sodium hydroxide. This reaction results in the formation of 1-(3-bromobenzyl)-1H-pyrazole-5-amine. The second step involves the reaction of the pyrazole with an alkyl halide, such as bromoethane. This reaction results in the formation of 1-(3-bromobenzyl)-1H-pyrazol-5-amine.
Propriétés
IUPAC Name |
2-[(3-bromophenyl)methyl]pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3/c11-9-3-1-2-8(6-9)7-14-10(12)4-5-13-14/h1-6H,7,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVMJURRXFPDXCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CN2C(=CC=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4-methoxyphenyl)-3-(piperidin-1-ylcarbonyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B2617412.png)




![2-[Methyl(pyrimidin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2617420.png)

![1-(4-Fluoro-5-methyl-2-nitrophenyl)-4-{[4-(trifluoromethyl)phenyl]carbonyl}piperazine](/img/structure/B2617423.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2617426.png)

![Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2617431.png)
